molecular formula C18H21N7O3S B10995663 Ethyl [2-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B10995663
M. Wt: 415.5 g/mol
InChI Key: AHSQQTFKXOLROZ-UHFFFAOYSA-N
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Description

Ethyl [2-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex heterocyclic compound with a captivating structure. Let’s break it down:

    Core Structure: The compound consists of several fused rings, including a triazolo[4,3-b]pyridazinyl ring and a piperidinyl ring. These interconnected rings contribute to its unique properties.

Preparation Methods

Synthetic Routes:: Several synthetic approaches exist for the preparation of this compound. One common method involves the condensation of appropriate precursors, followed by cyclization. For example, the reaction of 3-aryl-4-amino-5-mercapto-1,2,4-triazoles with benzaldehydes in the presence of ethyl bromoacetate or phenacyl bromide yields the desired product .

Industrial Production:: While specific industrial methods may vary, the compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions and scalability are crucial considerations.

Chemical Reactions Analysis

Reactivity:: Ethyl [2-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate undergoes various reactions:

    Oxidation/Reduction: Depending on the reaction conditions, it can be oxidized or reduced.

    Substitution: It can participate in nucleophilic or electrophilic substitutions.

    Common Reagents: Reagents like acids, bases, and metal catalysts play a role.

    Major Products: These reactions yield diverse products, including derivatives with altered pharmacological properties.

Scientific Research Applications

Multifunctional Uses:: Researchers have explored the compound’s applications in:

    Chemistry: As a versatile building block for novel molecules.

    Biology: Potential bioactivity, enzyme inhibition, and receptor interactions.

    Medicine: Anticancer, antimicrobial, analgesic, and anti-inflammatory effects.

    Industry: Synthesis of other compounds.

Mechanism of Action

Molecular Targets:: The compound likely interacts with specific receptors or enzymes due to its pharmacophoric features. Further studies are needed to elucidate precise mechanisms.

Comparison with Similar Compounds

Uniqueness:: Ethyl [2-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate stands out due to its intricate structure and multifaceted applications. Similar compounds include related triazolothiadiazines .

Properties

Molecular Formula

C18H21N7O3S

Molecular Weight

415.5 g/mol

IUPAC Name

ethyl 2-[2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H21N7O3S/c1-2-28-16(26)9-13-10-29-18(20-13)21-17(27)12-5-7-24(8-6-12)15-4-3-14-22-19-11-25(14)23-15/h3-4,10-12H,2,5-9H2,1H3,(H,20,21,27)

InChI Key

AHSQQTFKXOLROZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3

Origin of Product

United States

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